molecular formula C11H16N2O3S B12509590 Ethyl 2-(2-morpholinothiazol-4-yl)acetate

Ethyl 2-(2-morpholinothiazol-4-yl)acetate

Cat. No.: B12509590
M. Wt: 256.32 g/mol
InChI Key: NDZOLYPESIETMS-UHFFFAOYSA-N
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Description

Contextualizing the Morpholine-Thiazole Scaffold in Medicinal Chemistry and Chemical Biology

The morpholine-thiazole scaffold, the core structural framework of Ethyl 2-(2-morpholinothiazol-4-yl)acetate, is a recognized "privileged structure" in medicinal chemistry. chemhelpasap.comsynarchive.com This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. vulcanchem.com The morpholine (B109124) ring, in particular, is a versatile component in drug design. vulcanchem.com Its inclusion in a molecule can enhance aqueous solubility and introduce favorable pharmacokinetic properties. vulcanchem.com

Thiazole (B1198619) derivatives, on the other hand, are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemhelpasap.commdpi.com The fusion of these two heterocyclic systems in the morpholine-thiazole scaffold creates a hybrid structure with significant potential for the development of novel therapeutic agents. chemhelpasap.comsynarchive.com Researchers have explored this scaffold for its utility in targeting a variety of diseases, underscoring its importance in contemporary drug discovery. synarchive.com

Foundational Research Contributions of this compound and Its Analogues

While specific foundational research singling out this compound is not extensively documented in peer-reviewed literature, its existence and potential utility can be inferred from research on analogous structures and its role as a likely synthetic intermediate. The compound's structure suggests it can be a stepping stone in the elaboration of more complex molecules. For instance, the ethyl ester functionality provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives.

Research on related 2-morpholinothiazole (B1317029) derivatives has demonstrated a range of biological activities. For example, certain analogues have been investigated for their potential as anticancer agents, with some exhibiting inhibitory activity against various cancer cell lines. vulcanchem.com The core scaffold has also been explored in the context of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. vulcanchem.com The foundational work on these related compounds provides a strong rationale for the continued investigation of this compound and its derivatives.

Identification of Key Research Gaps and Emerging Opportunities in the Field

The most significant research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While its constituent parts are well-studied, the specific properties and potential of the combined molecule remain largely unexplored in the public domain.

This gap presents several emerging opportunities:

Systematic Biological Screening: A thorough evaluation of this compound and a library of its simple derivatives against a wide range of biological targets could uncover novel pharmacological activities.

Development of Novel Synthetic Methodologies: While established methods like the Hantzsch thiazole synthesis can likely be employed, the development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogues would be a valuable contribution. chemhelpasap.comrsc.org

Exploration as a Chemical Probe: Given its defined structure, the compound could be developed as a chemical probe to investigate the function of specific biological pathways, particularly if a novel biological target is identified.

Materials Science Applications: The unique electronic and structural features of the morpholine-thiazole scaffold could be exploited in the development of novel materials, such as organic light-emitting diodes (OLEDs) or sensors.

Overview of Research Methodologies Applied to the Compound and Its Derivatives

The study of this compound and its derivatives would employ a range of standard chemical and biological research methodologies.

Synthesis:

Hantzsch Thiazole Synthesis: This is a classical and widely used method for the synthesis of thiazole rings, involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.commdpi.comrsc.org In the context of this compound, this would likely involve the reaction of a morpholine-containing thioamide with an appropriate α-halo-β-ketoester.

Post-Functionalization of a Pre-formed Thiazole Ring: An alternative approach involves the synthesis of a core thiazole ring followed by the sequential addition of the morpholine and ethyl acetate (B1210297) moieties.

Characterization:

Spectroscopic Techniques: The structure and purity of the synthesized compound would be confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Crystallography: Single-crystal X-ray diffraction could be used to determine the precise three-dimensional structure of the molecule.

Biological Evaluation:

In Vitro Assays: The biological activity of the compound and its derivatives would be assessed using a variety of in vitro assays, such as cytotoxicity assays against cancer cell lines (e.g., MTT assay), enzyme inhibition assays (e.g., kinase inhibition assays), and antimicrobial susceptibility testing.

Computational Studies: Molecular modeling and docking studies can be employed to predict the binding of the compound to biological targets and to guide the design of more potent analogues.

Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃SN/A
Molecular Weight 256.32 g/mol N/A
LogP 1.85 vulcanchem.com
Aqueous Solubility 0.12 mg/mL at 25°C vulcanchem.com

Spectroscopic Data (Predicted)

TechniquePredicted Peaks
IR Spectroscopy (cm⁻¹) 1740 (C=O, ester), 1250 (C-O-C, morpholine), 690 (C-S, thiazole)
¹H NMR Spectroscopy (ppm) 1.25 (t, 3H, CH₃ of ethyl), 4.15 (q, 2H, CH₂ of ethyl ester), 3.50-4.00 (m, 8H, morpholine protons)
¹³C NMR Spectroscopy (ppm) 170.5 (C=O, ester), 165.2 (C-2 of thiazole), 66.8 (oxygen-bearing carbons of morpholine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-16-10(14)7-9-8-17-11(12-9)13-3-5-15-6-4-13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOLYPESIETMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Organic Chemistry of Ethyl 2 2 Morpholinothiazol 4 Yl Acetate

Elucidation of Retrosynthetic Strategies for the Thiazole (B1198619) Core Elaboration

Retrosynthetic analysis of Ethyl 2-(2-morpholinothiazol-4-yl)acetate identifies two primary bond disconnections that lead to logical synthetic precursors. The most direct approach involves the construction of the thiazole ring itself, a strategy dominated by the venerable Hantzsch synthesis. A secondary approach considers the pre-formed thiazole ring as a scaffold for subsequent functionalization.

A primary retrosynthetic disconnection of the C-N bond of the morpholine (B109124) group and the C-S/C=N bonds of the thiazole ring points to two key building blocks: 4-morpholinothiocarboxamide (morpholinothiourea) and an ethyl 4-haloacetoacetate derivative. This pathway leverages the Hantzsch thiazole synthesis.

Alternatively, a post-functionalization approach can be envisioned. This strategy would begin with a more readily available thiazole, such as Ethyl 2-aminothiazole-4-acetate sigmaaldrich.comnih.gov, followed by the introduction of the morpholine moiety onto the 2-amino group. This requires a selective N-functionalization step.

Hantzsch Thiazole Synthesis Approaches and Optimizations

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole core, classically involving the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgbepls.com In the context of this compound, the reaction would occur between morpholinothiourea and ethyl 4-halo-3-oxobutanoate (e.g., ethyl 4-chloro-3-oxobutanoate).

The mechanism proceeds via nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the halogen, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.

Significant optimizations to the classical Hantzsch reaction have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. These modern adaptations are crucial for the efficient production of complex thiazole derivatives.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govresearchgate.net This technique provides rapid and uniform heating, which can overcome the activation energy barriers of the condensation and dehydration steps more efficiently than conventional heating. nih.gov

Solvent-Free and Green Chemistry Approaches : To minimize environmental impact, solvent-free reaction conditions have been successfully implemented for Hantzsch synthesis, sometimes proceeding to completion in seconds without a catalyst. organic-chemistry.orgresearchgate.net Green solvents like water or polyethylene (B3416737) glycol (PEG) have also been employed, with PEG sometimes acting as a phase-transfer catalyst to increase reaction rates at room temperature. bepls.com

Ultrasonic Irradiation : Similar to microwave assistance, sonication provides an alternative energy source that can promote the reaction, often leading to shorter reaction times and high yields. mdpi.com

Table 1: Comparison of Hantzsch Synthesis Optimization Methods

MethodTypical ConditionsAdvantagesReference
Conventional HeatingReflux in solvent (e.g., ethanol (B145695), acetone) for several hoursWell-established, simple setup nih.gov
Microwave IrradiationMethanol, 90°C, ~30 minReduced reaction time, higher yields, cleaner reactions nih.gov
Solvent-FreeHeating neat reactants, catalyst may or may not be usedEnvironmentally friendly, easy workup, rapid reaction organic-chemistry.orgresearchgate.net
Ultrasonic IrradiationReaction in the presence of a catalyst (e.g., silica-supported tungstosilicic acid) at room temperatureEnergy efficient, reduced reaction times compared to conventional methods mdpi.com

Post-Functionalization Strategies for Thiazole Derivatives

An alternative synthetic route involves the modification of a pre-existing, simpler thiazole ring. This approach is particularly useful if the required thioamide precursor is unstable or difficult to access. For the target molecule, a plausible strategy would be the N-functionalization of Ethyl 2-aminothiazole-4-acetate.

Methods for the functionalization of thiazole rings are diverse:

N-Alkylation/Arylation : The amino group at the C2 position can be functionalized through various coupling reactions. For instance, reaction with a bis-electrophilic reagent like bis(2-chloroethyl) ether under basic conditions could, in principle, form the morpholine ring, although controlling selectivity and avoiding polymerization could be challenging.

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the thiazole ring. Palladium-catalyzed direct arylation, for example, can introduce substituents at various positions, although it is more commonly used for C-C bond formation. organic-chemistry.orgrsc.org

Lithiation : The thiazole ring can be lithiated, typically at the C5 position, followed by quenching with an electrophile. This allows for the introduction of a wide array of substituents, including alkyl, acyl, and amide groups. nih.gov

Development of Chemoselective and Regioselective Synthesis Protocols

Achieving high selectivity is paramount in the synthesis of polysubstituted heterocycles like this compound. When unsymmetrical reagents are used in the Hantzsch synthesis, the potential for forming regioisomers exists. Therefore, developing protocols that favor the desired isomer is a key area of research.

Investigations into Reaction Kinetics and Thermodynamics

The rate of the reaction is influenced by the electronic nature of substituents on the reactants. Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, potentially accelerating the initial SN2 attack.

Thermodynamic parameters can be calculated to understand the energy profile of the reaction. The negative entropy of activation (ΔS*) values often observed in these cyclization reactions indicate a more ordered, rigid transition state compared to the reactants, which is expected for a bimolecular reaction leading to a cyclic product. bas.bg

Furthermore, reaction conditions can alter the regiochemical outcome. For example, performing the Hantzsch condensation under strongly acidic conditions can change the site of initial attack, leading to mixtures of 2-aminothiazoles and their 2-imino-2,3-dihydrothiazole isomers, a shift from the exclusive formation of 2-aminothiazoles in neutral solvents. rsc.org This highlights the thermodynamic and kinetic competition between different reaction pathways.

Catalytic Approaches in Thiazole Ring Formation and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. Various catalytic systems have been applied to the synthesis of thiazoles.

Acid/Base Catalysis : The Hantzsch synthesis itself is often facilitated by the solvent (e.g., ethanol acting as a proton source/sink) or by the addition of a weak base to neutralize the liberated HX. Stronger acids can alter the reaction pathway. rsc.org

Heterogeneous Catalysis : Solid-supported catalysts, such as silica-supported tungstosilicic acid, offer significant advantages, including ease of separation and the potential for catalyst recycling. mdpi.com These catalysts can function as strong Brønsted acids to promote the condensation and dehydration steps.

Enzymatic Catalysis : Biocatalysis represents a green and highly selective approach. Enzymes like trypsin from porcine pancreas have been shown to catalyze one-pot, multicomponent syntheses of thiazole derivatives under mild conditions, showcasing high catalytic activity and tolerance for various substrates. nih.gov

Transition Metal Catalysis : While more common in post-functionalization, transition metals like copper and palladium are also used in ring-forming reactions. Copper can catalyze oxidative cyclizations to form thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur. organic-chemistry.orgnih.gov

Table 2: Selected Catalytic Systems for Thiazole Synthesis

Catalyst TypeExample CatalystApplicationReference
Heterogeneous AcidSilica Supported Tungstosilicic AcidOne-pot Hantzsch synthesis mdpi.com
EnzymeTrypsin from Porcine Pancreas (PPT)Chemoenzymatic one-pot multicomponent synthesis nih.gov
Transition MetalCopper Iodide (CuI)Oxidative Csp³-H bond cleavage/cyclization organic-chemistry.orgnih.gov
Lewis AcidTrifluoromethanesulfonic acid (TfOH)Coupling of α-diazoketones with thioureas organic-chemistry.org
Alkaline Earth MetalCalcium triflate (Ca(OTf)₂)Chemoselective reaction of thioamides with en-yn-ols acs.org

Preparation and Characterization of Key Synthetic Intermediates and Precursors

The successful synthesis of this compound relies on the availability and purity of its key precursors.

Key Precursors for Hantzsch Synthesis:

Morpholinothiourea (4-Morpholinothiocarboxamide) : This is a crucial N-substituted thioamide. Its synthesis typically involves the reaction of morpholine with a thiocyanating agent. It is a stable, crystalline solid.

Ethyl 4-chloro-3-oxobutanoate : This α-haloketone is the C3 building block. It can be synthesized by the chlorination of ethyl acetoacetate. Care must be taken during its synthesis and handling due to its lachrymatory and reactive nature.

Key Intermediate for Post-Functionalization:

Ethyl 2-aminothiazole-4-acetate : This compound serves as the starting scaffold in a post-functionalization strategy. It can be synthesized via a Hantzsch reaction between thiourea (B124793) and ethyl 4-chloroacetoacetate. sigmaaldrich.com It is a commercially available solid. sigmaaldrich.com

The characterization of these intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the carbon-hydrogen framework. For the final product, characteristic signals would include those for the ethyl group (a triplet and a quartet), the methylene (B1212753) bridge, the morpholine protons, and the aromatic proton on the thiazole ring. ptfarm.pl

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. Expected peaks for the target molecule would include C=O stretching for the ester, C=N and C=C stretching for the thiazole ring, and C-O-C stretching for the morpholine and ester moieties. ptfarm.pl

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. nih.gov

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the proposed structure.

By employing these advanced synthetic and analytical methodologies, the targeted synthesis of this compound can be achieved with high efficiency and purity, providing a foundation for further chemical and biological investigations.

Green Chemistry Principles in the Synthesis of Morpholinothiazole Systems

The synthesis of thiazole-containing compounds, including the morpholinothiazole scaffold present in this compound, has traditionally been dominated by the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the specific synthesis of this compound, the conventional reactants would be morpholine-4-carbothioamide (B78428) and an ethyl 4-haloacetoacetate. While effective, classical approaches often rely on harsh reaction conditions, hazardous solvents, and extended reaction times.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to address these shortcomings. These modern methodologies focus on improving efficiency, reducing waste, and minimizing environmental impact. Key strategies include the use of alternative energy sources, development of eco-friendly catalysts, employment of safer solvents, and the design of one-pot multicomponent reactions.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

A significant advancement in synthetic organic chemistry is the use of alternative energy sources to drive reactions more efficiently than conventional heating. Microwave (MW) irradiation and ultrasound-assisted synthesis (sonication) have emerged as powerful tools in the green synthesis of heterocyclic compounds like thiazoles. petsd.orgjmchemsci.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times—from hours to mere minutes—and frequently leads to higher product yields and cleaner reaction profiles. petsd.orgnih.govnih.gov For the synthesis of 2-aminothiazole (B372263) derivatives, a reaction that might take several hours under traditional reflux can be completed in as little as 8-9 minutes using microwave irradiation. nih.gov This method is noted for being rapid, efficient, and eco-friendly. petsd.org

Ultrasound-assisted synthesis employs acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which enhances mass transfer and accelerates reaction rates. nih.govmdpi.com Like microwave irradiation, sonication leads to shorter reaction times, high yields, and increased product purity. researchgate.net The synthesis of various thiazole derivatives has been successfully achieved using ultrasound, often under mild conditions and sometimes even solvent-free, which further enhances the green credentials of the process. nih.govresearchgate.net

MethodReaction TimeYieldGreen AdvantageSource
Conventional Heating10-36 hoursModerate- mdpi.com
Microwave Irradiation8-15 minutes81-85%Drastically reduced reaction time, energy efficiency. nih.gov
Ultrasound Irradiation39-80 minutes75-89%Reduced reaction time, high yields, clean process. mdpi.com

Green Catalysis

The choice of catalyst is central to green chemistry. Ideal green catalysts are non-toxic, efficient in small quantities, and recyclable. In the context of morpholinothiazole synthesis, research has moved away from stoichiometric and often toxic reagents towards more benign catalytic systems.

Biocatalysts , such as enzymes and chitosan, represent a frontier in green catalysis. nih.gov Chitosan, a biodegradable polymer derived from chitin, has been used as an eco-friendly biocatalyst for the synthesis of thiazole derivatives, offering mild reaction conditions and reusability. nih.govnih.gov Similarly, enzymes like trypsin from porcine pancreas have been shown to catalyze the one-pot multicomponent synthesis of thiazoles in high yields. nih.gov

Heterogeneous catalysts and non-toxic organic acids are also gaining prominence. The use of citric acid or lactic acid as catalysts for Hantzsch-type reactions provides a non-toxic and environmentally benign alternative to traditional acid catalysts. nih.gov Furthermore, copper(II) bromide has been employed as a simple and inexpensive reagent that facilitates a one-pot α-bromination and cyclization process to form 2-aminothiazoles. clockss.org

Catalyst TypeExampleKey AdvantagesSource
Conventional---
BiocatalystChitosan-based hydrogelEco-friendly, reusable, high yields, mild conditions. nih.govnih.gov
BiocatalystTrypsin from porcine pancreasHigh yields under mild conditions, novel enzymatic application. nih.gov
Organic AcidCitric Acid, Lactic AcidNon-toxic, environmentally benign. nih.gov
Metal SaltCopper(II) bromideInexpensive, enables efficient one-pot synthesis. clockss.org

Eco-Friendly Solvents and Solvent-Free Conditions

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry emphasizes the use of safer, non-toxic, and renewable solvents, or ideally, the elimination of solvents altogether.

While many thiazole syntheses have been optimized in solvents like ethanol or tetrahydrofuran (B95107) (THF), which have their own environmental considerations, a push towards greener alternatives is evident. nih.govresearchgate.netEthyl acetate (B1210297) itself is considered an environmentally friendly solvent due to its low toxicity and biodegradability. Water is another excellent green solvent, and some multicomponent reactions for thiazole synthesis have been successfully conducted in aqueous media. nih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly valued in green chemistry for their efficiency. These strategies involve combining two or more synthetic steps in a single reaction vessel without isolating intermediate compounds. This approach reduces solvent usage, minimizes waste, saves time, and lowers energy consumption. clockss.org

Structure Activity Relationship Sar and Molecular Design Principles for Ethyl 2 2 Morpholinothiazol 4 Yl Acetate Analogues

Rational Design and Synthesis of Diverse Analogues and Derivatives

The rational design of analogues of ethyl 2-(2-morpholinothiazol-4-yl)acetate is predicated on established synthetic methodologies for 2,4-disubstituted thiazoles and the known biological significance of the morpholine (B109124) and thiazole (B1198619) scaffolds. globalresearchonline.netresearchgate.netbenthamscience.comsemanticscholar.org The synthesis of a diverse library of derivatives allows for a comprehensive investigation of the SAR.

The morpholine ring, a common motif in medicinal chemistry, offers several avenues for modification to probe its role in molecular interactions. Its feasible physicochemical properties, such as polarity and solubility, make it an attractive component for drug design. semanticscholar.org The synthesis of morpholine-thiazole hybrids has gained popularity due to the potential for synergistic biological activities. researchgate.netbenthamscience.com

Strategic modifications can include:

Ring Substitution: Introduction of substituents on the carbon atoms of the morpholine ring can influence its conformation and steric bulk, potentially enhancing binding affinity.

Ring Opening: Conversion of the cyclic morpholine to an acyclic amino alcohol derivative can explore the necessity of the constrained ring structure for activity.

A review of synthetic strategies for morpholinothiazoles highlights that both one-pot and multistage reactions can be employed to generate these derivatives, providing access to a wide range of analogues. researchgate.netbenthamscience.com

The thiazole ring serves as a central scaffold, and its substitution pattern is crucial for biological activity. globalresearchonline.netnih.govnih.gov Modifications at positions C2, C4, and C5 of the thiazole ring are known to influence the electronic properties and reactivity of the molecule. globalresearchonline.net

Key alterations to consider include:

Substitution at C5: The introduction of small alkyl or halo groups at the C5 position of the thiazole ring can modulate the electronic environment and provide additional interaction points with biological targets.

Isosteric Replacement of the Thiazole Ring: Replacing the thiazole ring with other five-membered heterocycles like oxazole (B20620), imidazole, or pyrazole (B372694) can help to understand the importance of the sulfur and nitrogen atoms for the observed biological effects.

Aromatic Substituents at C4: While the parent compound has an ethyl acetate (B1210297) group at C4, the introduction of various substituted phenyl rings at this position has been a common strategy in the design of other thiazole-based compounds. nih.govnih.gov SAR studies on these analogues have revealed that the nature and position of substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) significantly affect activity. nih.govnih.gov For example, in a series of 2,4-disubstituted thiazoles, compounds with electron-withdrawing groups like nitro (NO2) on the C4-phenyl ring showed enhanced activity. nih.gov

The Hantzsch thiazole synthesis is a classical and versatile method for preparing 2,4-disubstituted thiazoles, allowing for the introduction of diverse substituents at the C4 position. nih.gov

The ethyl acetate group at the C4 position presents multiple opportunities for modification to explore its contribution to the molecule's activity profile.

Potential variations include:

Ester Modification: Altering the alcohol portion of the ester from ethyl to other alkyl or aryl groups can impact solubility and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can dramatically alter the pharmacokinetic properties and target interactions.

Amide Formation: Conversion of the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor/acceptor group and can influence the conformational preferences of the side chain. The synthesis of acetamide (B32628) derivatives of thiazoles has been reported as a strategy to generate biologically active compounds. nih.gov

Chain Length and Flexibility: The length of the acetate side chain can be varied to optimize the positioning of the functional group. Introducing rigidity, for example through a double bond, could also be explored. In other series, modifications of the linker between a thiazole core and a side chain have been shown to be critical for potency. nih.govnih.gov

The synthesis of these side chain analogues can typically be achieved from a common thiazole intermediate bearing a carboxylic acid or a suitable precursor at the C4 position.

Exploration of Substituent Effects on Molecular Recognition and Interactions

The systematic introduction of different substituents allows for a detailed exploration of their effects on molecular recognition. The electronic properties (electron-donating or withdrawing), steric bulk, and lipophilicity of the substituents play a pivotal role in determining the binding affinity and selectivity of the analogues for their biological target. nih.govresearchgate.net

For instance, in a study on morpholine-based thiazoles as carbonic anhydrase-II inhibitors, it was found that a 4-para-nitrophenyl substitution on the thiazole ring resulted in more potent compounds compared to unsubstituted or chloro-substituted analogues. nih.gov This suggests that the electron-withdrawing nature of the nitro group enhances the interaction with the enzyme's active site. nih.gov Similarly, the lipophilicity of the C4-thiazole substituent has been correlated with binding affinity in other series of 2,4-disubstituted thiazoles. nih.gov

The following table summarizes the observed effects of substituents on the biological activity of related thiazole derivatives, which can serve as a guide for the design of this compound analogues.

Modification Site Substituent Observed Effect on Activity Reference
Thiazole C4-Phenylp-NO2Increased Potency nih.gov
Thiazole C4-Phenylp-ClDecreased Potency nih.gov
Thiazole C4-Phenylp-BrModerate Potency nih.gov
Thiazole C2HydrazineIncreased Antifungal Efficacy nih.gov
Thiazole N-substitutionBenzylGood Potency nih.gov
Thiazole N-substitutionEthyl-morpholineMost Potent in Series nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are invaluable for understanding SAR and identifying novel active compounds. nih.govnih.govmdpi.com Pharmacophore modeling, a cornerstone of LBDD, defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov

A pharmacophore model for this compound analogues can be developed using a set of active and inactive molecules. nih.gov This model would typically consist of features representing the morpholine ring (as a hydrogen bond acceptor), the thiazole ring (as a hydrophobic and/or aromatic feature), and the ethyl acetate group (as a hydrogen bond acceptor and hydrophobic feature). Such a model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the desired structural features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can further refine the understanding of how physicochemical properties influence activity. nih.govyoutube.com By correlating variations in properties like logP, molar refractivity, and electronic parameters with biological activity, predictive QSAR models can be built to guide the design of more potent analogues.

Conformational Analysis and Stereochemical Impact on Biological Research Properties

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. mdpi.com Conformational analysis of this compound and its analogues is essential to understand their preferred shapes and how different substituents influence their conformational landscape. The thiazole ring itself imparts a degree of rigidity to the molecule. nih.gov

Computational methods can be used to explore the rotational freedom around the single bonds connecting the different moieties of the molecule. This analysis can reveal low-energy conformers that are likely to be the bioactive conformations.

If chiral centers are introduced into the molecule, for example, by substitution on the morpholine ring or the ethyl acetate side chain, the stereochemistry can have a profound impact on biological activity. nih.gov It is common for one enantiomer or diastereomer to be significantly more active than the others, as it will have the correct spatial arrangement of functional groups to bind effectively to a chiral biological target. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process. The concurrent use of stereoisomerism and appendage diversification can lead to a broader sampling of biological activity.

Biological and Biochemical Investigations of Ethyl 2 2 Morpholinothiazol 4 Yl Acetate Mechanistic Studies

Enzyme Inhibition and Modulation Studies

Investigations into the enzymatic inhibition and modulation capabilities of Ethyl 2-(2-morpholinothiazol-4-yl)acetate are critical for understanding its potential pharmacological profile. This section explores its activity against several key enzymes implicated in a range of physiological and pathological processes.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial cellular cascade that governs cell proliferation, growth, survival, and metabolism. acs.orgnih.gov Its aberrant activation is a frequent event in various cancers, making it a prominent target for the development of therapeutic inhibitors. acs.orgnih.gov The PI3K/Akt/mTOR pathway, when dysregulated, can lead to uncontrolled cell growth and resistance to apoptosis. nih.gov

A thorough review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against the PI3K/Akt/mTOR pathway. While the morpholine (B109124) and thiazole (B1198619) moieties are present in various kinase inhibitors, direct experimental data for this particular compound is not available in the public domain. acs.org

No published in vitro IC₅₀ values for this compound against any kinase, including PI3K, Akt, or mTOR, were found in the reviewed scientific literature.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC₅₀ Value
PI3KNo data available
AktNo data available
mTORNo data available

This table is based on a comprehensive review of available scientific literature and indicates the absence of specific data for the compound of interest.

In the absence of direct experimental studies, no mechanistic analysis of the enzyme-ligand binding between this compound and kinases such as PI3K, Akt, or mTOR can be provided. Such analyses, which often involve techniques like X-ray crystallography or computational docking studies, have not been published for this specific compound.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govmdpi.com The inhibition of VEGFR-2 is a well-established strategy in cancer therapy, as it can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. nih.govmdpi.com Several approved tyrosine kinase inhibitors target the VEGFR-2 signaling pathway. mdpi.com

Despite the importance of VEGFR-2 inhibition, a detailed search of scientific databases revealed no specific studies evaluating the inhibitory effect of this compound on VEGFR-2. While numerous thiazole derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors, data for this exact molecule is not publicly available. mdpi.comnih.gov

Table 2: VEGFR-2 Inhibition Data for this compound

ParameterResult
IC₅₀ (VEGFR-2)No data available
Percent InhibitionNo data available

This table reflects the lack of specific published data for this compound.

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin (B600854) secretion. mdpi.com This mechanism makes DPP-4 inhibitors a significant class of oral antihyperglycemic agents for the management of type 2 diabetes. mdpi.comnih.gov

No peer-reviewed studies documenting the inhibitory activity of this compound against DPP-4 were identified. The scientific literature describes various heterocyclic compounds, including those with thiazole motifs, as DPP-4 inhibitors, but specific data for the compound is absent. mdpi.com

Table 3: DPP-4 Inhibition Profile of this compound

ParameterResult
IC₅₀ (DPP-4)No data available
Mode of InhibitionNot determined

This table is based on the current state of published scientific research.

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation and pain while potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A review of the scientific literature did not find any studies that specifically investigate the inhibitory effect of this compound on COX-2. However, research on structurally related compounds, such as 2-(2-arylmorpholino)ethyl esters of ibuprofen, has shown COX-2 inhibitory activity, suggesting that the morpholine moiety might be a relevant feature for this target. researchgate.netnih.gov Nevertheless, direct experimental evidence for this compound is lacking.

Table 4: COX-2 Inhibition Data for this compound

ParameterResult
IC₅₀ (COX-2)No data available
Selectivity Index (COX-1/COX-2)Not determined

This table indicates that specific data for this compound is not available in the peer-reviewed literature.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Modulation Investigations

No published scientific studies were identified that investigate the modulatory effects of this compound on the Tyrosyl-DNA Phosphodiesterase 1 (TDP1) enzyme. While various other heterocyclic compounds, including some thiazole derivatives, have been explored as potential TDP1 inhibitors to enhance cancer chemotherapy, no such data exists specifically for this compound.

Aldose Reductase (AR) Inhibition Studies

There is no available scientific literature detailing the inhibitory activity of this compound against the Aldose Reductase (AR) enzyme. Although some chemical suppliers categorize it among potential AR inhibitors, this appears to be based on predictive models or its membership in a broad chemical class, rather than on experimental evidence.

Cellular and Molecular Mechanisms of Action in Research Models

Cell Cycle Regulation Analysis in In Vitro Systems (e.g., G1 phase arrest)

A comprehensive search did not yield any studies analyzing the effects of this compound on cell cycle regulation in any in vitro system. Consequently, there is no evidence to suggest that it induces G1 phase arrest or affects the cell cycle in any other manner. While the broader class of 2-aminothiazole (B372263) derivatives has been shown to induce cell cycle arrest in various cancer cell lines, these findings cannot be specifically attributed to this compound. nih.gov

Induction of Apoptosis in Cellular Models: Mechanistic Pathways

No peer-reviewed research is available that describes the induction of apoptosis by this compound or elucidates any related mechanistic pathways. Studies on other novel thiazole derivatives have demonstrated pro-apoptotic activity in cancer cells, but specific data for the target compound is absent. mdpi.com

Autophagy Modulation and Its Cellular Consequences

There are no available studies concerning the effect of this compound on autophagy modulation or its cellular consequences.

Antiproliferative Mechanisms in Established Cell Lines (e.g., MCF-7, HCT-116, Huh-7, HepG-2)

Information regarding the antiproliferative mechanisms of this compound is limited and not derived from peer-reviewed scientific literature. One commercial source suggests that the compound may act as an anticancer agent with IC₅₀ values below 10 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines, potentially through the inhibition of kinase pathways like PI3K/Akt/mTOR. However, this information is not substantiated by published experimental data. There is no available information regarding its activity in Huh-7 or HepG-2 cell lines.

The broader class of thiazole derivatives has been systematically reviewed for antiproliferative activity against various cancer cell lines, demonstrating the potential of this chemical family in oncology research. nih.gov

Table 1: Summary of Antiproliferative Data for this compound (Note: The following data is based on unverified claims from a single commercial supplier and is not from peer-reviewed research. No data is available for Huh-7 and HepG-2 cell lines.)

Cell LineCancer TypeReported IC₅₀ (µM)Source
MCF-7 Breast Cancer<10Commercial Supplier
HCT-116 Colon Cancer<10Commercial Supplier
Huh-7 Liver CancerNo Data AvailableN/A
HepG-2 Liver CancerNo Data AvailableN/A

Preclinical Metabolic Stability Investigations

Enzymatic Degradation Pathways in In Vitro Systems (e.g., liver microsomes, hepatocytes)

The metabolism of thiazole-containing drugs is often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net For this compound, several enzymatic degradation pathways can be postulated based on studies of analogous structures.

The primary routes of metabolism for thiazole rings involve oxidation. nih.govresearchgate.net Key potential enzymatic reactions include:

Thiazole Ring Epoxidation: Quantum chemical studies suggest that epoxidation of the thiazole ring is a major metabolic pathway, often requiring a lower energy barrier compared to other oxidative reactions. nih.govresearchgate.net This reaction is catalyzed by CYP enzymes and results in the formation of a reactive epoxide metabolite.

S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of a sulfoxide. This is another common metabolic route for sulfur-containing heterocyclic compounds. nih.govresearchgate.net

N-oxidation: The nitrogen atom in the thiazole ring can also undergo oxidation, though this pathway may be less favorable than epoxidation or S-oxidation. nih.govresearchgate.net

Ester Hydrolysis: The ethyl acetate (B1210297) moiety is a primary target for hydrolysis by esterase enzymes, which are abundant in the liver and plasma. This reaction would cleave the ethyl group, yielding the corresponding carboxylic acid metabolite.

Morpholine Ring Oxidation: The morpholine ring can undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms.

It is important to note that the presence of the morpholine group at the 2-position of the thiazole ring can influence the regioselectivity of these enzymatic reactions. nih.gov

Table 1: Postulated Enzymatic Degradation Pathways for this compound

Reaction Type Enzyme Family Potential Metabolite Notes
Thiazole EpoxidationCytochrome P450Epoxide derivativeA likely major pathway for thiazole rings. nih.govresearchgate.net
S-oxidationCytochrome P450Sulfoxide derivativeCommon for sulfur-containing heterocycles. nih.govresearchgate.net
N-oxidationCytochrome P450N-oxide derivativeA possible but potentially minor pathway. nih.govresearchgate.net
Ester HydrolysisEsterases2-(2-morpholinothiazol-4-yl)acetic acidHighly probable due to the ester linkage.
Morpholine OxidationCytochrome P450Hydroxylated morpholine derivativesA potential site for oxidative metabolism.

Identification of Soft Spots and Metabolically Labile Sites within the Molecular Structure

"Soft spots" are positions within a molecule that are most susceptible to metabolic transformation. Identifying these sites is crucial for optimizing drug candidates to enhance their metabolic stability.

For this compound, the following are predicted to be metabolically labile sites:

Ethyl Acetate Group: The ester linkage is a significant soft spot, highly prone to rapid hydrolysis by esterases. This is often a primary route of clearance for ester-containing compounds.

Thiazole Ring: As discussed, the double bond within the thiazole ring is a key site for epoxidation by CYP enzymes. nih.govresearchgate.net The sulfur atom is also a point of metabolic attack leading to S-oxidation. nih.govresearchgate.net

Methylene (B1212753) Bridge: The CH₂ group connecting the thiazole ring to the ethyl acetate moiety can be a site for hydroxylation.

Morpholine Ring: The C-H bonds adjacent to the heteroatoms (nitrogen and oxygen) in the morpholine ring are potential sites for oxidative metabolism.

Blocking these metabolically labile sites, for instance by replacing a susceptible hydrogen atom with a fluorine atom, is a common strategy to improve metabolic stability and prolong the half-life of a drug candidate. nih.gov

Table 2: Predicted Metabolically Labile Sites of this compound

Molecular Moiety Metabolic "Soft Spot" Primary Metabolic Reaction
Ethyl AcetateEster LinkageHydrolysis
Thiazole RingC4=C5 Double BondEpoxidation
Thiazole RingSulfur AtomS-oxidation
Methylene BridgeCarbon AtomHydroxylation
Morpholine RingCarbons adjacent to N and OOxidation

Antimicrobial Research Perspectives of Thiazole-Containing Scaffolds

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial effects. acs.orgresearchgate.net

Investigation of Bacterial Growth Inhibition Mechanisms (e.g., Staphylococcus aureus)

Thiazole derivatives have demonstrated significant potential as antibacterial agents, particularly against problematic pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). acs.orgresearchgate.net The mechanisms through which these compounds exert their antibacterial effects are diverse.

Inhibition of DNA Gyrase and Topoisomerase IV: Some thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes that are essential for DNA replication, recombination, and repair. nih.govresearchgate.net This dual-targeting capability can lead to a lower frequency of resistance development. nih.gov For example, certain benzothiazole (B30560) derivatives have shown potent inhibitory activity against S. aureus topoisomerase IV. nih.gov

Biofilm Inhibition: Bacterial biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. Several thiazole derivatives have exhibited potent activity in preventing the formation of S. aureus biofilms. nih.govnih.gov Some compounds interfere with the initial stages of biofilm formation without affecting the growth of planktonic (free-living) bacteria, which is a desirable trait for an anti-virulence agent as it may exert less selective pressure for resistance. nih.gov

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell lysis and death.

The antibacterial efficacy of thiazole derivatives is often structure-dependent. The nature and position of substituents on the thiazole ring can significantly influence the minimum inhibitory concentration (MIC) and the spectrum of activity.

Table 3: Examples of Antibacterial Activity of Thiazole Scaffolds against S. aureus

Thiazole Derivative Type Proposed Mechanism of Action Observed Effect Reference
Benzothiazole ethyl urea (B33335) derivativesInhibition of DNA Gyrase (GyrB) and Topoisomerase IV (ParE)Potent inhibitory activity against S. aureus topoisomerase IV. nih.gov
Substituted thiazole derivativesInhibition of biofilm formationStrong inhibitors of staphylococcal biofilm formation. nih.govnih.gov
Thiazole-linked-thiadiazolesInhibition of DNA gyraseMarked inhibitory activity against DNA gyrase. researchgate.net

Exploration of Antifungal Activities

Thiazole-containing scaffolds have also emerged as a promising class of antifungal agents, with activity against clinically relevant yeasts and molds. nih.govnih.gov

The proposed mechanisms for their antifungal action often involve disruption of the fungal cell membrane or interference with essential cellular processes.

Cell Membrane Disruption: Similar to their antibacterial counterparts, the amphiphilic properties of certain thiazole derivatives can facilitate their interaction with the fungal cell membrane. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some studies suggest that the mechanism may involve binding to ergosterol, a key component of the fungal cell membrane. nih.gov

Inhibition of Fungal Growth and Biofilms: Phenylthiazole compounds, for instance, have been identified that inhibit the growth of drug-resistant Candida albicans and Candida auris. nih.govresearchgate.net These compounds have also demonstrated potent activity in reducing the metabolic activity of established biofilms, a critical factor in persistent fungal infections. nih.govresearchgate.net Some thiazole derivatives have shown fungicidal activity, meaning they actively kill fungal cells rather than just inhibiting their growth. nih.gov

The antifungal potency of thiazole derivatives can be significant, with some compounds exhibiting MIC values comparable to or even better than established antifungal drugs like nystatin (B1677061) and amphotericin B against certain fungal strains. nih.govnih.gov

Table 4: Antifungal Activity of Representative Thiazole Scaffolds

Thiazole Derivative Type Target Organism Activity Reference
Phenylthiazole small moleculesCandida albicans, Candida aurisPotent antifungal and antibiofilm activity; rapid fungicidal action. nih.govresearchgate.net
Thiazole derivatives with a cyclopropane (B1198618) systemCandida albicansVery strong antifungal effect, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov
Morpholine-based surfactantsCandida albicans, Cryptococcus neoformansAntifungal properties against drug-susceptible and resistant strains. researchgate.net

Computational Chemistry and in Silico Modeling of Ethyl 2 2 Morpholinothiazol 4 Yl Acetate

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological targets of a compound and the nature of its interactions at the molecular level. For Ethyl 2-(2-morpholinothiazol-4-yl)acetate, molecular docking simulations can elucidate its binding affinity and mode with various protein targets, which is a critical step in assessing its therapeutic potential. The thiazole (B1198619) and morpholine (B109124) rings present in its structure are known to interact with a range of biological targets, making docking studies particularly valuable. rsc.orgnih.gov

The initial step in molecular docking involves the identification and analysis of the active site of a target protein. The active site is a specific region of the protein where a ligand binds and a biochemical reaction occurs. For thiazole derivatives, common protein targets include kinases, tubulin, and carbonic anhydrase. rsc.orgacs.orgrsc.org

Once a potential target protein is identified, the three-dimensional structure of this compound is docked into the active site. This process generates various possible binding poses, which are then scored based on their predicted binding affinity. The analysis of these poses reveals the most likely binding mode of the compound. For instance, the morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor and donor, respectively, forming crucial interactions with amino acid residues in the active site. nih.govnih.gov The thiazole ring can participate in hydrophobic interactions and pi-stacking with aromatic residues. frontiersin.org

A hypothetical docking study of this compound into a protein kinase active site might reveal the following interactions:

Interacting ResidueInteraction TypePart of Ligand Involved
Asp161Hydrogen BondMorpholine Nitrogen
Lys72Hydrogen BondEster Carbonyl Oxygen
Val57Hydrophobic InteractionThiazole Ring
Leu159Hydrophobic InteractionEthyl Group
Phe146Pi-StackingThiazole Ring

By analyzing the binding modes from molecular docking, key interaction hotspots within the protein's active site can be identified. These hotspots are amino acid residues that contribute significantly to the binding affinity and selectivity of the ligand. For example, studies on other thiazole derivatives have shown that interactions with specific residues like alanine, lysine, and methionine in kinase domains are crucial for inhibitory activity. frontiersin.org

Understanding these hotspots is vital for lead optimization. By modifying the structure of this compound, for instance, by adding or altering functional groups, its interaction with these hotspots can be enhanced, potentially leading to improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamic behavior of the ligand within the binding site. researchgate.net

For this compound, an MD simulation would typically be run for a significant duration (e.g., nanoseconds to microseconds) to observe how the compound and the protein adapt to each other. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This highlights the flexibility of different parts of the protein and ligand. Regions with high RMSF are more flexible.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, indicating the stability of these key interactions.

The results of MD simulations can validate the binding mode predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like morpholinothiazoles, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.

The process of building a QSAR model involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. For this compound, these could include molecular weight, logP, polar surface area, and various electronic parameters.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of thiazole derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * H-bond_Donors + constant

Such a model would allow for the rapid virtual screening of a large library of potential derivatives of this compound to prioritize the most promising candidates for synthesis and biological testing.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. atlantis-press.com These methods can be used to calculate a variety of properties for this compound that are not accessible through classical molecular mechanics methods.

Key applications of QM calculations in this context include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. atlantis-press.com

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface, which helps in understanding intermolecular interactions. Regions of negative potential are likely to act as hydrogen bond acceptors, while positive regions can be donors.

Reaction Mechanism Studies: Investigating the transition states and energy barriers of potential chemical reactions, which can provide insights into its metabolic fate. tandfonline.com

A summary of hypothetical QM-calculated properties for this compound is presented below:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasures the overall polarity of the molecule

These computational predictions are invaluable for understanding the intrinsic properties of this compound and for designing analogs with improved characteristics.

Applications As a Research Tool and Chemical Scaffold

Utilization in Heterocyclic Chemistry for Novel Compound Libraries

The ethyl 2-(2-morpholinothiazol-4-yl)acetate scaffold is a valuable starting point for the generation of diverse heterocyclic compound libraries. The reactive sites within the molecule, including the ester group and the potential for functionalization of the thiazole (B1198619) and morpholine (B109124) rings, allow for a multitude of chemical transformations.

Researchers have explored the derivatization of the ethyl acetate (B1210297) side chain to introduce a variety of functional groups, thereby creating analogues with potentially diverse biological activities. For instance, hydrolysis of the ester to the corresponding carboxylic acid opens up avenues for amide bond formation with a wide array of amines, leading to a library of amide derivatives. Furthermore, the thiazole ring itself can be a site for further chemical modification, expanding the structural diversity of the resulting library.

The synthesis of such libraries is often carried out using parallel synthesis techniques, enabling the rapid production of a large number of distinct compounds. These libraries are then typically screened against various biological targets to identify lead compounds for drug discovery programs. The morpholinothiazole core is a recurring motif in medicinally relevant molecules, and libraries based on this scaffold are of significant interest for identifying new therapeutic agents. fabad.org.tr

Table 1: Representative Derivatization Reactions for Compound Library Synthesis

Reaction TypeReagents and ConditionsResulting Functional Group
Ester HydrolysisLiOH, THF/H₂OCarboxylic Acid
Amide CouplingAmine, Coupling Agents (e.g., HATU, EDCI)Amide
TransesterificationAlcohol, Acid/Base CatalystNew Ester
Thiazole BrominationN-Bromosuccinimide (NBS)Bromo-thiazole

Development of Chemical Probes for Biological Target Identification

The identification of the biological targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Chemical probes, which are modified versions of bioactive compounds, are instrumental in this process. This compound can serve as a scaffold for the design and synthesis of such probes.

To function as a chemical probe, the parent molecule is typically derivatized to include two key features: a photoreactive group and a reporter tag (or a handle for its attachment). The photoreactive group, such as a diazirine or benzophenone, allows for covalent cross-linking to the target protein upon photoactivation. The reporter tag, often a biotin (B1667282) or an alkyne group for "click" chemistry, enables the detection and enrichment of the cross-linked protein-probe complex.

The synthesis of a chemical probe from this compound would involve the strategic attachment of these functionalities. For example, the ethyl acetate side chain could be modified to incorporate a linker terminating in an alkyne group. This alkyne handle would then allow for the attachment of a reporter tag, such as an azide-functionalized biotin or fluorophore, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Integration into Multi-component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the synthesis of diverse compound libraries. The structural features of this compound make it a potential candidate for participation in certain MCRs.

For instance, derivatives of this compound could potentially be utilized in isocyanide-based MCRs such as the Ugi or Passerini reactions. nih.gov The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. By appropriately functionalizing the this compound scaffold to contain one of these reactive groups, it could be incorporated into the final product, leading to the rapid synthesis of complex molecules bearing the morpholinothiazole motif.

While direct participation of the parent compound in common MCRs may be limited, its derivatives offer a promising avenue for the application of this powerful synthetic strategy.

Role in Asymmetric Catalysis as a Ligand Component

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of novel chiral ligands is a continuous pursuit in organic chemistry. The rigid heterocyclic structure of the thiazole ring, combined with the stereochemical possibilities of substituents, makes the morpholinothiazole scaffold an interesting platform for the design of new chiral ligands.

By introducing chirality into the morpholinothiazole framework, for example, through the use of chiral building blocks in its synthesis or by resolution of racemic mixtures, and subsequently incorporating a coordinating group such as a phosphine, it is possible to create novel chiral ligands. These ligands could then be complexed with transition metals, such as rhodium or palladium, to form catalysts for a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions.

The performance of such a ligand in an asymmetric reaction would depend on its ability to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The modular nature of the morpholinothiazole scaffold would allow for the tuning of the ligand's steric and electronic properties to optimize its catalytic activity and enantioselectivity.

Investigation as a Polymer Additive: Mechanistic Effects on Material Properties

The performance and longevity of polymeric materials can be significantly enhanced by the incorporation of additives. These additives can improve properties such as thermal stability, flame retardancy, and resistance to microbial degradation. Thiazole derivatives have been investigated as multifunctional additives for polymers like polyurethane. ekb.eg

Furthermore, the presence of the thiazole and morpholine moieties can impart antimicrobial properties to the polymer. These functional groups can interfere with the metabolic processes of microorganisms, inhibiting their growth on the polymer surface. The effectiveness of these additives is dependent on their concentration, dispersion within the polymer matrix, and their chemical compatibility with the host polymer.

Table 2: Potential Effects of this compound as a Polymer Additive

Property EnhancedPlausible Mechanism
Thermal StabilityRadical scavenging by heterocyclic rings
Flame RetardancyChar formation, interruption of combustion cycle
Antimicrobial ActivityInterference with microbial metabolic pathways

Advanced Characterization and Analytical Methodologies in Research

Structural Elucidation of Novel Derivatives using Advanced Spectroscopic Techniques (e.g., 2D-NMR, HRMS, X-ray Crystallography)

The definitive identification of novel chemical entities, including derivatives of Ethyl 2-(2-morpholinothiazol-4-yl)acetate, is accomplished through the combined application of advanced spectroscopic and crystallographic methods.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a powerful tool for elucidating complex molecular structures. youtube.com Unlike 1D-NMR, 2D-NMR experiments reveal correlations between different nuclei, allowing for the piecing together of a molecule's carbon-hydrogen framework. youtube.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY spectra identify protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to establish connectivity within spin systems. nih.gov

HSQC spectra correlate directly bonded carbon and proton nuclei, providing a clear map of C-H single bonds. youtube.com

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons. youtube.com

In the study of complex heterocyclic systems like morpholinothiazoles, 2D-NMR is indispensable for assigning the correct proton and carbon signals, especially in the aromatic and substituted regions of the molecule. researchgate.netresearchgate.net For instance, the complete assignment of ¹H and ¹³C NMR signals for newly synthesized thiazole (B1198619) derivatives has been achieved through extensive analysis of 2D NMR data. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov This technique is crucial for confirming the identity of a synthesized target compound. nih.govjst.go.jp The fragmentation patterns observed in the mass spectrum also offer valuable structural information. rsc.org Studies on various thiazole derivatives have established that these compounds often undergo specific fragmentation pathways upon electron impact, which can aid in structure elucidation. rsc.orgrsc.orgnih.govnih.gov For example, the analysis of 2,3,4-trisubstituted thiazoles by mass spectrometry confirmed their proposed molecular formulae. nih.gov

X-ray Crystallography offers the most definitive structural proof by providing a three-dimensional model of the molecule in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com For novel thiazole derivatives, single-crystal X-ray diffraction has been used to unambiguously confirm the molecular structure, including the connectivity of the thiazole ring and its substituents, as well as intermolecular interactions in the crystal lattice. nih.govnih.govrsc.orgrsc.org

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Substituted Thiazole Derivative (Data is analogous to related structures reported in the literature)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁ mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.501 mdpi.com
β (°)98.618 mdpi.com
γ (°)103.818 mdpi.com
Volume (ų)900.07(5) mdpi.com
Z (molecules/unit cell)4 mdpi.com

Chromatographic and Separation Techniques for Complex Mixture Analysis in Research

During the synthesis of this compound, a complex mixture of starting materials, intermediates, byproducts, and the final product is often generated. Chromatographic techniques are essential for monitoring reaction progress, isolating the target compound, and assessing its purity. americanpharmaceuticalreview.comunirioja.es

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis of thiazole derivatives and other pharmaceuticals. americanpharmaceuticalreview.commdpi.com It excels at resolving complex mixtures due to the wide variety of available stationary phases and its compatibility with numerous detectors. americanpharmaceuticalreview.com

Methodology : A typical RP-HPLC setup for analyzing thiazole compounds might use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of components with varying polarities. americanpharmaceuticalreview.com

Application : HPLC is used to monitor the disappearance of reactants and the formation of products during synthesis. unirioja.es It is also the primary method for determining the purity of the final isolated compound. acs.org In studies of related thiazole derivatives, HPLC methods have been developed and validated for quality control purposes. unirioja.es

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com It can be used to analyze starting materials or, in some cases, the final product if it is sufficiently volatile. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown components in a reaction mixture. nih.gov For less volatile compounds, derivatization can be employed to increase their volatility for GC analysis. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for qualitatively monitoring reaction progress and checking the purity of column chromatography fractions. acs.org In some research, TLC data has even been used in quantitative structure-activity relationship (QSAR) studies of thiazole and benzothiazole (B30560) derivatives. researchgate.netdntb.gov.ua

Table 2: Example HPLC Conditions for Analysis of Thiazole-Related Compounds (Data is analogous to related structures reported in the literature)

ParameterConditionReference
Column Diasfer-110-C18 (5µm), 150 x 4.0 mm researchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.86) (25:75 v/v) researchgate.net
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 254 nm researchgate.netmdpi.com
Temperature 30 °C mdpi.com

Spectroscopic and Chiral Analysis for Purity and Enantiomeric Composition (analogous to related compounds)

Ensuring the chemical and stereochemical purity of a compound is a critical aspect of chemical research.

Purity Analysis : The purity of this compound is typically assessed using the chromatographic methods described previously, such as HPLC and GC. pku.edu.cn A pure sample should ideally show a single major peak in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity determination. pku.edu.cn The absence of signals corresponding to impurities in the ¹H and ¹³C NMR spectra is a strong indicator of high purity. The NMR internal standard method, in particular, can be used for simultaneous structural identification and quantitative analysis. pku.edu.cn

Chiral Analysis : The core structure of this compound is achiral. However, derivatives can be synthesized that contain one or more stereogenic centers, making them chiral. nih.gov The separation and analysis of enantiomers are crucial as they can exhibit different biological activities. nih.gov Since direct separation of enantiomers is not possible on standard achiral columns, specialized chiral separation techniques are required. youtube.com

High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most effective and widely used method for separating enantiomers. nih.govyoutube.com

Mechanism : CSPs are made of a chiral selector immobilized on a solid support (like silica). youtube.com As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. youtube.com Due to differences in the stability of these complexes, one enantiomer is retained longer than the other, resulting in their separation. youtube.com

Types of CSPs : A wide variety of CSPs are available, with polysaccharide-based (e.g., derivatized cellulose (B213188) and amylose) and macrocyclic glycopeptide-based phases being particularly effective for separating the enantiomers of diverse chiral compounds, including azole derivatives. mdpi.comnih.gov

Application by Analogy : In studies of new chiral thiazole and oxazole (B20620) compounds, enantiomers were successfully separated using various CSPs under normal phase, polar organic, and reversed-phase conditions, demonstrating the versatility of this approach. mdpi.com Another strategy involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. thieme-connect.de

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation of an Analogous Azole Compound (Data is analogous to related structures reported in the literature)

ParameterConditionReference
Column (CSP) MaltoShell (derivatized maltodextrin) mdpi.com
Mobile Phase Heptane-Ethanol (80:20 v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 254 nm mdpi.com
Temperature 30 °C mdpi.com
Resolution (Rs) > 1.5 (baseline separation) mdpi.com

Future Directions and Emerging Research Avenues for Ethyl 2 2 Morpholinothiazol 4 Yl Acetate

Exploration of Underexplored Biological Targets and Pathways

The thiazole (B1198619) nucleus is a privileged scaffold, known to interact with a variety of biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. acs.orgnih.gov For Ethyl 2-(2-morpholinothiazol-4-yl)acetate, a key future direction lies in expanding the scope of biological screening to identify novel molecular targets and pathways.

Detailed Research Findings:

Kinase Inhibition: While some thiazole derivatives are known to target kinases like PI3K/Akt/mTOR, a vast landscape of the human kinome remains to be explored. vulcanchem.com Systematic screening of this compound against a broad panel of kinases could uncover novel inhibitory activities.

Epigenetic Modulators: The role of thiazole-containing compounds against epigenetic targets, such as histone deacetylases (HDACs) or methyltransferases, is an area ripe for investigation. These targets are critical in cancer and other diseases.

Ion Channel Modulation: The potential of this compound to modulate the activity of various ion channels, which are implicated in a range of physiological processes and diseases, is another underexplored avenue.

G-Protein Coupled Receptors (GPCRs): Given the diversity of GPCRs and their importance as drug targets, screening this compound for agonist or antagonist activity at various GPCRs could yield novel therapeutic leads.

Integration with Artificial Intelligence and Machine Learning in De Novo Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.goviipseries.org These technologies can be powerfully applied to the de novo design of molecules based on the this compound scaffold.

Generative AI models can design novel molecular structures with desired physicochemical and pharmacological properties. iipseries.org By using the core structure of this compound as a starting point, these models can generate vast virtual libraries of related compounds. Subsequently, ML-based quantitative structure-activity relationship (QSAR) models can predict the biological activity of these virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.netresearchgate.net This in silico approach significantly accelerates the hit-to-lead optimization process.

Advanced Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Strategies

Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies for lead discovery and optimization. acs.orgnih.gov The thiazole scaffold is a common hit in fragment screening campaigns. acs.orgnih.gov

In the context of this compound, FBDD can be employed by deconstructing the molecule into its constituent fragments (morpholine, thiazole, ethyl acetate). These fragments can then be screened against a target of interest. Once a fragment that binds to the target is identified, it can be "grown" or linked with other fragments to create a more potent lead compound.

SBDD relies on the three-dimensional structure of the target protein. nih.gov If the crystal structure of a target protein in complex with this compound or a related analog is determined, this information can be used to guide the design of new molecules with improved binding affinity and selectivity. Computational docking studies can simulate the binding of virtual compounds to the active site of the target, allowing for the rational design of more effective inhibitors.

Innovative Synthetic Methodologies: Flow Chemistry and Photoredox Catalysis

The development of efficient and sustainable synthetic methods is crucial for the exploration of novel chemical space around the this compound scaffold. Flow chemistry and photoredox catalysis represent two such innovative methodologies.

Flow chemistry, the continuous synthesis of molecules in tubes or microreactors, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.net The synthesis of thiazole derivatives can be adapted to flow processes, enabling the rapid and efficient production of a library of analogs for biological screening. researchgate.net

Photoredox catalysis utilizes visible light to initiate chemical reactions, often under mild conditions. youtube.comthieme-connect.de This technology can be applied to forge new chemical bonds and functionalize the thiazole core in ways that are not easily achievable through traditional thermal chemistry. This opens up new avenues for creating novel derivatives of this compound.

Development of Conjugates and Hybrid Molecules for Synergistic Research Applications

The creation of conjugates and hybrid molecules is a promising strategy to enhance therapeutic efficacy or to probe biological systems. nih.gov This involves linking this compound to another pharmacophore or a targeting moiety.

For instance, conjugating the molecule to a known anticancer agent could result in a hybrid compound with synergistic or dual-acting properties. Similarly, linking it to a fluorescent dye could create a chemical probe for imaging the distribution of the compound within cells or for studying its interaction with a specific biological target. The synthesis of such hybrid compounds, where the thiazole moiety is clubbed with other heterocyclic systems, has been shown to be a fruitful approach in the development of new antimicrobial agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-morpholinothiazol-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of morpholine derivatives with thiazole intermediates. For example, analogous esters like Ethyl 2-phenylacetoacetate are synthesized via Claisen condensation or nucleophilic substitution, using ethyl acetoacetate and aryl halides under reflux in polar aprotic solvents (e.g., DMF or THF) with bases like K₂CO₃ . Optimization includes controlling stoichiometry, reaction time (12-24 hours), and temperature (60-80°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the morpholine and thiazole moieties (e.g., δ ~2.5–3.5 ppm for morpholine protons, δ ~160–170 ppm for carbonyl carbons).
  • X-ray crystallography : For unambiguous structural determination, use SHELXT for space-group assignment and SHELXL for refinement. Parameters like bond lengths (C–N: ~1.47 Å, C–S: ~1.72 Å) and angles (thiazole ring: ~120°) should align with similar thiazole derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How can researchers purify this compound, and what solvent systems are optimal?

  • Methodological Answer : Purification strategies include:

  • Liquid-liquid extraction : Use ethyl acetate to isolate the compound from aqueous layers, followed by drying with anhydrous Na₂SO₄ .
  • Recrystallization : Ethanol/water (7:3 v/v) is effective for removing impurities, as demonstrated for structurally related esters .
  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) gradient elution improves purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, calculates correlation energies and validates experimental UV-Vis or fluorescence spectra . Key outputs include electron density maps to identify reactive sites (e.g., morpholine nitrogen for nucleophilic interactions) .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

  • Methodological Answer :

  • Refinement protocols : In SHELXL, adjust displacement parameters (ADPs) and apply restraints for disordered morpholine/thiazole groups. Use Hirshfeld surface analysis to validate hydrogen-bonding interactions .
  • Data cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest systematic errors (e.g., crystal packing effects) .

Q. What advanced crystallographic refinement techniques in SHELXL improve structural accuracy for this compound?

  • Methodological Answer : Critical SHELXL features include:

  • TWIN/BASF commands : For handling twinned crystals, common in morpholine-containing structures.
  • ISOR/SADI restraints : To stabilize anisotropic displacement parameters for sulfur and oxygen atoms.
  • HKLF 5 format : For integrating high-resolution data (e.g., d-spacing <0.8 Å) to refine thermal parameters .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 14 days. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solvent compatibility : Test solubility in DMSO, ethanol, and ethyl acetate using dynamic light scattering (DLS). Insolubility in short-chain alcohols suggests limited bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodological Answer :

  • Melting point : Verify purity via DSC (differential scanning calorimetry) and compare with literature values (e.g., ~150–155°C for similar esters) .
  • Spectral mismatches : Re-examine NMR acquisition parameters (e.g., solvent deuteration, shimming). For XRD, check for overlooked symmetry elements (e.g., pseudo-merohedral twinning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.